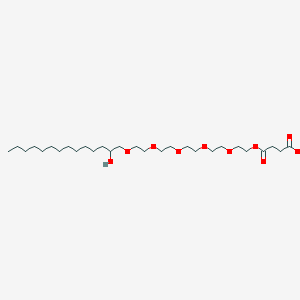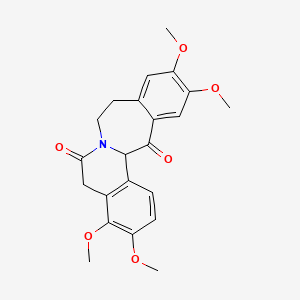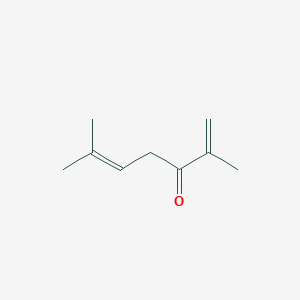
2,6-Dimethylhepta-1,5-dien-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethylhepta-1,5-dien-3-one, also known as phorone, is an organic compound with the molecular formula C9H14O. It is a yellow liquid with a characteristic odor and is used in various chemical applications. The compound is notable for its conjugated diene structure, which makes it a versatile intermediate in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
2,6-Dimethylhepta-1,5-dien-3-one can be synthesized through several methods. One common method involves the redox addition of carbon tetrachloride to isobutene in the presence of ferric chloride, benzoin, and diethylamine hydrochloride. This reaction yields 3-methyl-1,1,1,3-tetrachlorobutane, which is further reacted with isobutene to produce 2,6-dimethyl-2,4,4,6-tetrachloroheptane. Treating this intermediate with ethanolic potassium hydroxide gives 2,6-dimethylhepta-1,5-dien-3-yne, which is then hydrated using methanolic boron trifluoride and mercuric oxide to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
2,6-Dimethylhepta-1,5-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the conjugated diene positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and hydrogen halides are commonly employed.
Major Products Formed
Oxidation: Epoxides and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives.
科学研究应用
2,6-Dimethylhepta-1,5-dien-3-one is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
作用机制
The mechanism of action of 2,6-Dimethylhepta-1,5-dien-3-one involves its interaction with molecular targets through its conjugated diene structure. This allows it to participate in various chemical reactions, such as electrophilic addition and substitution, which can alter the structure and function of target molecules. The pathways involved often include the formation of carbocation intermediates and resonance stabilization .
相似化合物的比较
Similar Compounds
2,6-Dimethylhepta-1,5-dien-3-yl acetate: Similar in structure but with an acetate group.
2,6-Dimethylhepta-2,5-dien-4-one: A positional isomer with different reactivity.
2,5-Heptadien-4-one: Lacks the methyl groups, leading to different chemical properties.
Uniqueness
2,6-Dimethylhepta-1,5-dien-3-one is unique due to its specific conjugated diene structure, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its versatility and importance .
属性
CAS 编号 |
93233-82-0 |
|---|---|
分子式 |
C9H14O |
分子量 |
138.21 g/mol |
IUPAC 名称 |
2,6-dimethylhepta-1,5-dien-3-one |
InChI |
InChI=1S/C9H14O/c1-7(2)5-6-9(10)8(3)4/h5H,3,6H2,1-2,4H3 |
InChI 键 |
LKJZUSHUIDUYLL-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC(=O)C(=C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B14357430.png)
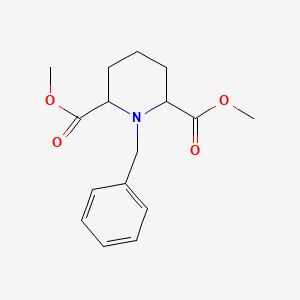
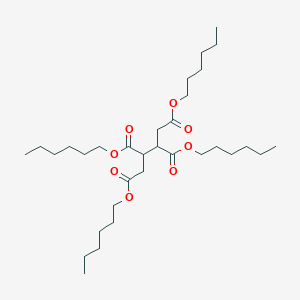
![2-[2-(4-Hydroxyphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one](/img/structure/B14357449.png)
![2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one](/img/structure/B14357457.png)
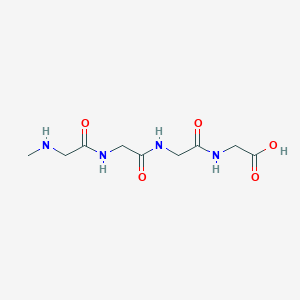

![1,1'-Binaphthalene, 2,2'-bis[(1-bromo-2-naphthalenyl)methoxy]-](/img/structure/B14357479.png)
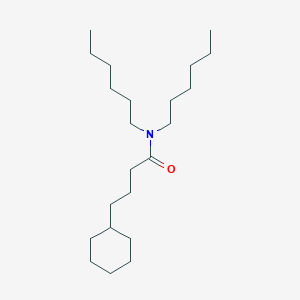
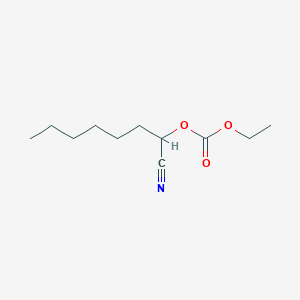
![1-[4-(Methylamino)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14357500.png)

